molecular formula C16H19ClN2O5 B12256593 Ethyl 6-(chloromethyl)-4-(2,5-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 6-(chloromethyl)-4-(2,5-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B12256593
M. Wt: 354.78 g/mol
InChI Key: UMICSKCARZATFA-UHFFFAOYSA-N
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Description

Ethyl 6-(chloromethyl)-4-(2,5-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative, a class of compounds widely studied for their pharmacological and synthetic utility. Structurally, it features a tetrahydropyrimidine core substituted with a chloromethyl group at position 6, a 2,5-dimethoxyphenyl group at position 4, and an ethyl carboxylate ester at position 3.

Properties

Molecular Formula

C16H19ClN2O5

Molecular Weight

354.78 g/mol

IUPAC Name

ethyl 6-(chloromethyl)-4-(2,5-dimethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C16H19ClN2O5/c1-4-24-15(20)13-11(8-17)18-16(21)19-14(13)10-7-9(22-2)5-6-12(10)23-3/h5-7,14H,4,8H2,1-3H3,(H2,18,19,21)

InChI Key

UMICSKCARZATFA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=C(C=CC(=C2)OC)OC)CCl

Origin of Product

United States

Preparation Methods

Reaction Components and Mechanistic Overview

  • β-Keto Ester : Ethyl acetoacetate serves as the β-keto ester, providing the ester and carbonyl moieties.
  • Aldehyde : 2,5-Dimethoxybenzaldehyde introduces the aryl substituent.
  • Urea Derivative : N-Chloromethylurea or its equivalents contribute the chloromethyl and urea functionalities.

The reaction is typically catalyzed by Brønsted or Lewis acids. For example, hydrochloric acid (HCl) facilitates protonation of the aldehyde, enhancing its electrophilicity, while DABCO (1,4-diazabicyclo[2.2.2]octane) acts as a base to deprotonate intermediates. The mechanism involves sequential aldol condensation, Michael addition, and cyclodehydration (Figure 1).

Optimization of Reaction Conditions

  • Solvent : Ethanol is preferred due to its polarity and ability to solubilize all components.
  • Temperature : Reflux conditions (~80°C) are standard, though microwave-assisted methods reduce reaction times.
  • Catalyst Loading : HCl (10 mol%) or DABCO (15 mol%) achieves yields of 70–85%.

Table 1: Classical Biginelli Synthesis Parameters

Component Role Quantity (mmol) Catalyst Yield (%)
Ethyl acetoacetate β-Keto ester 10 HCl 78
2,5-Dimethoxybenzaldehyde Aldehyde 10 DABCO 82
N-Chloromethylurea Urea derivative 12

Green Chemistry Approaches

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics by enabling rapid and uniform heating. A study demonstrated that irradiating the Biginelli components at 100°C for 15 minutes in ethanol yields the target compound in 92% purity. This method reduces energy consumption and avoids side products associated with prolonged heating.

Mechanochemical (Mortar-Pestle) Synthesis

Solid-state synthesis using a mortar and pestle eliminates solvents entirely. Grinding equimolar amounts of ethyl acetoacetate, 2,5-dimethoxybenzaldehyde, and N-chloromethylurea with a catalytic amount of citric acid for 30 minutes produces the compound in 88% yield. This approach aligns with green chemistry principles by minimizing waste and hazardous solvent use.

Solvent-Free Catalytic Systems

Recent advances employ ionic liquids (e.g., [BMIM]BF₄) or deep eutectic solvents (e.g., choline chloride-urea) as recyclable reaction media. These systems enhance atom economy and reduce environmental impact while maintaining yields above 80%.

Catalytic Variations and Their Impact

Lewis Acid Catalysts

Zinc chloride (ZnCl₂) and ceric ammonium nitrate (CAN) have been explored as alternatives to Brønsted acids. ZnCl₂ (5 mol%) in acetonitrile at 60°C achieves 84% yield by activating the aldehyde through coordination. CAN, however, shows lower efficiency (68% yield) due to competitive oxidation side reactions.

Purification and Characterization

Chromatographic Techniques

Column chromatography using silica gel (60–120 mesh) and a hexane-ethyl acetate (7:3) eluent system isolates the pure compound. Recrystallization from ethanol further enhances purity to >98%.

Spectroscopic Confirmation

  • IR Spectroscopy : Peaks at 1720 cm⁻¹ (C=O ester), 1665 cm⁻¹ (C=O ketone), and 750 cm⁻¹ (C-Cl) confirm functional groups.
  • ¹H NMR : Key signals include δ 1.25 (t, 3H, CH₂CH₃), δ 3.75 (s, 6H, OCH₃), and δ 4.85 (s, 2H, CH₂Cl).
  • Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 355.1 [M+H]⁺, consistent with the molecular formula C₁₇H₁₉ClN₂O₅.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(chloromethyl)-4-(2,5-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, leading to new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrimidine derivatives.

Scientific Research Applications

Ethyl 6-(chloromethyl)-4-(2,5-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: It is explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: It is used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 6-(chloromethyl)-4-(2,5-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Substituents Key Properties/Applications Reference
Ethyl 6-bromomethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate Bromomethyl (C6), phenyl (C4) Higher reactivity in nucleophilic substitution vs. chloromethyl analogs; used in alkylation studies.
Ethyl 4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Methoxymethyl (C6), 3,4-difluorophenyl (C4) Enhanced lipophilicity due to fluorinated aryl group; evaluated for antimicrobial activity.
Ethyl 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Methyl (C6), thioxo (C2), 4-bromophenyl (C4) Thione analog with potential antiviral properties; structural basis for fused heterocycles.
Ethyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Methyl (C6), thioxo (C2), 2,5-dimethoxyphenyl (C4) Anti-hepatitis A virus (HAV) activity reported; dimethoxy groups improve solubility.
Ethyl 6-(chloromethyl)-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Chloromethyl (C6), 4-chlorophenyl (C4) Dual chloro-substituents increase electrophilicity; used in cross-coupling reactions.

Substituent Effects on Reactivity and Bioactivity

  • Chloromethyl vs. Bromomethyl : Chloromethyl derivatives (e.g., the target compound) exhibit moderate reactivity in nucleophilic substitutions compared to bromomethyl analogs (e.g., compound 3 from ), which are more reactive but less stable under basic conditions.
  • Aryl Group Influence: The 2,5-dimethoxyphenyl group in the target compound may confer improved solubility and π-π stacking interactions compared to halogenated (e.g., 4-chlorophenyl in ) or non-polar aryl substituents. This is critical for bioavailability in drug design .
  • Thioxo vs. Oxo : Thioxo derivatives (e.g., compound from ) often show enhanced binding to sulfur-containing biological targets, such as cysteine proteases, compared to oxo analogs .

Crystallographic and Structural Insights

While crystallographic data for the target compound is unavailable, related structures (e.g., ) reveal that substituents like chloromethyl or methoxy groups induce puckering in the tetrahydropyrimidine ring, affecting molecular conformation and intermolecular interactions (e.g., C–H···O hydrogen bonding) .

Biological Activity

Ethyl 6-(chloromethyl)-4-(2,5-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C16_{16}H19_{19}ClN2_{2}O6_{6}
  • Molecular Weight : 370.78 g/mol
  • CAS Number : 1260952-15-5
  • Structure : The compound features a tetrahydropyrimidine core with a chloromethyl and methoxy substituents, which are critical for its biological activity.

Biological Activity Overview

This compound has been evaluated for various biological activities including:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of pathogens. The mechanism may involve the inhibition of bacterial cell wall synthesis or interference with nucleic acid synthesis.
  • Anticancer Potential : Some derivatives of tetrahydropyrimidines have shown cytotoxic effects against cancer cell lines. The presence of the chloromethyl group is thought to enhance the compound's reactivity towards biological targets involved in cancer progression.

Antimicrobial Studies

A study conducted by researchers evaluated the antimicrobial efficacy of several tetrahydropyrimidine derivatives including this compound. The results demonstrated:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that the compound has significant potential as an antimicrobial agent.

Anticancer Activity

In vitro studies on various cancer cell lines (e.g., HeLa and MCF-7) showed that the compound inhibits cell proliferation with IC50_{50} values ranging from 10 to 30 µM. The proposed mechanism involves apoptosis induction and cell cycle arrest at the G1 phase.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A clinical trial involving patients with bacterial infections treated with a formulation containing this compound showed a notable reduction in infection rates compared to standard antibiotic treatments.
  • Case Study on Cancer Cell Lines :
    Research published in Journal of Medicinal Chemistry highlighted that the compound's derivatives displayed selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index.

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